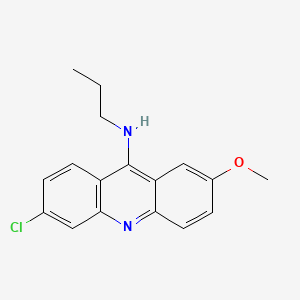
9-Acridinamine, 6-chloro-2-methoxy-N-propyl-
概要
説明
9-Acridinamine, 6-chloro-2-methoxy-N-propyl- is a chemical compound with the molecular formula C17H17ClN2O and a molecular weight of 300.8 g/mol. This compound is known for its unique structure, which includes a chloro group, a methoxy group, and a propylamine substituent on the acridine ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- involves several steps. One common method starts with the nitration of 6-chloro-2-methoxyaniline to form 6-chloro-2-methoxy-3-nitroaniline. This intermediate is then reduced to 6-chloro-2-methoxy-3-aminobenzene, which undergoes cyclization with a suitable reagent to form the acridine ring. Finally, the propylamine group is introduced through a nucleophilic substitution reaction .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
9-Acridinamine, 6-chloro-2-methoxy-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-Acridinamine, 6-chloro-2-methoxy-N-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for DNA intercalation studies, allowing researchers to investigate the binding properties and structural changes of DNA.
Biology: The compound is employed in studies related to cell membrane dynamics and proton-pumping activity of membrane-bound ATPases.
Industry: The compound is used in the development of sensors and detection methods for various analytes, including nucleic acids and proteins.
作用機序
The mechanism of action of 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound also binds to cell membranes and affects the proton-pumping activity of ATPases, which can lead to changes in cellular pH and ion gradients .
Molecular targets and pathways involved include DNA, membrane-bound ATPases, and various signaling pathways related to apoptosis and cell proliferation .
類似化合物との比較
Similar compounds to 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- include:
9-Aminoacridine: Lacks the chloro and methoxy groups, making it less specific in its binding properties.
6-Chloro-2-methoxyacridine: Similar structure but without the propylamine group, affecting its solubility and reactivity.
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a DNA intercalator but lacks the propylamine group, which can influence its biological activity.
The uniqueness of 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- lies in its combination of functional groups, which provide specific binding properties and reactivity, making it a valuable tool in various research applications.
特性
IUPAC Name |
6-chloro-2-methoxy-N-propylacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-8-19-17-13-6-4-11(18)9-16(13)20-15-7-5-12(21-2)10-14(15)17/h4-7,9-10H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADDILQPHUTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229970 | |
| Record name | 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79953-28-9 | |
| Record name | 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079953289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


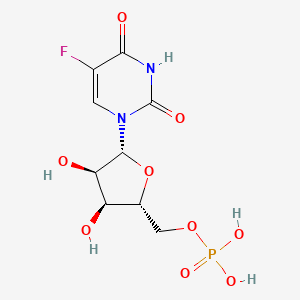
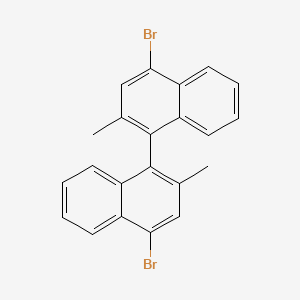
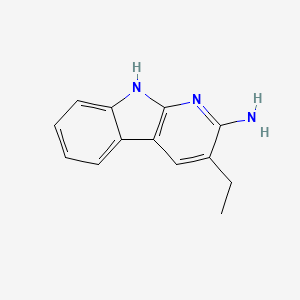
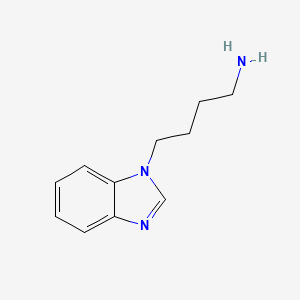
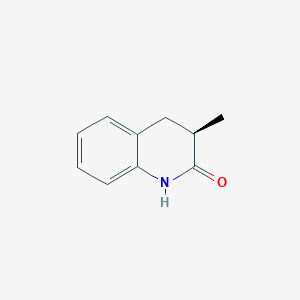
![2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B3358422.png)
![2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B3358427.png)
![1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl-](/img/structure/B3358433.png)
![4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B3358443.png)
![4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B3358444.png)
![2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B3358452.png)
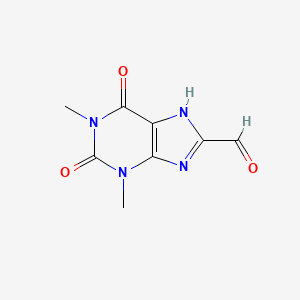
![1-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B3358467.png)
![9H-Pyrido[3,4-b]indole-1-carbonitrile](/img/structure/B3358470.png)
